molecular formula C20H34O5 B3026404 (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid CAS No. 1445349-99-4

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid

Cat. No.: B3026404
CAS No.: 1445349-99-4
M. Wt: 354.5 g/mol
InChI Key: RZCPXIZGLPAGEV-DCOIXEBESA-N
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Description

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid is a complex organic compound that belongs to the class of hydroxylated prostanoids. This compound is characterized by its multiple hydroxyl groups and conjugated diene system, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid typically involves multi-step organic reactions. One common approach is the hydroxylation of precursor molecules using specific enzymes such as 12alpha-hydroxysteroid dehydrogenase . This enzyme catalyzes the hydroxylation of steroidal substrates, leading to the formation of the desired hydroxylated product.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using recombinant microorganisms. For example, whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases have been employed for the asymmetric reduction of related compounds . These biocatalysts offer an efficient and environmentally friendly alternative to traditional chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NADP+ for oxidation reactions and NADH for reduction reactions . Reaction conditions often involve specific pH ranges and temperatures optimized for enzyme activity.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxo derivatives of the original compound, which may exhibit different biological activities and chemical properties.

Scientific Research Applications

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid involves its interaction with specific enzymes and receptors in the body. For example, it may act as a substrate for hydroxysteroid dehydrogenases, leading to the formation of bioactive metabolites . These metabolites can modulate various signaling pathways, including those involved in bile acid metabolism and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid is unique due to its specific hydroxylation pattern and conjugated diene system, which confer distinct chemical and biological properties. Its ability to undergo various enzymatic reactions and form bioactive metabolites sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPXIZGLPAGEV-DCOIXEBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348136
Record name (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445349-99-4
Record name (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Reactant of Route 2
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Reactant of Route 3
Reactant of Route 3
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Reactant of Route 4
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Reactant of Route 5
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Reactant of Route 6
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid

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